molecular formula C29H24N4O8 B1604978 [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 28998-36-9

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No. B1604978
CAS RN: 28998-36-9
M. Wt: 556.5 g/mol
InChI Key: XMEBCSNOBVAIDQ-UHFFFAOYSA-N
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Description

“[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate” is a derivative compound of Methyl Formate . It is a reagent used in the synthesis of technetium complexes for functional imaging of MDR-P-glycoprotein .


Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized, which exhibited inhibitory effects on the replication of ortho- and paramyxoviruses.


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of isobutyl 3-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl) propanoate, C10H16N4O3, has been reported .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the derivatives with N, N -diethylamino, morpholino, pyrrolidino, and piperidino substituents were also competent starting materials for this strategy and performed the corresponding products in 75–99% yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, 4-Amino-1-methyl 4-methylbenzoate has been reported to be soluble in Chloroform and Dichloromethane .

Scientific Research Applications

Antimicrobial Activities

Compounds with structures incorporating elements similar to the query compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives were synthesized and shown to possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis of Novel Compounds

Research has focused on synthesizing new classes of compounds involving 1,2,4-triazine derivatives. Such efforts have led to the creation of compounds with potential applications in drug development and chemical synthesis. For example, novel benzodifuranyl, 1,3,5-triazines, and other derivatives were synthesized, displaying significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Biological and Antiviral Activities

Some derivatives have been explored for their biological activities, including antiviral properties. The synthesis of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, for example, revealed specific inhibitory effects against ortho- and paramyxoviruses, suggesting a potential route for the development of new antiviral drugs (Golankiewicz et al., 1995).

properties

IUPAC Name

[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEBCSNOBVAIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315119
Record name NSC291931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

CAS RN

28998-36-9
Record name NSC291931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC291931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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